o-Nitrocinnamonitrile

Description

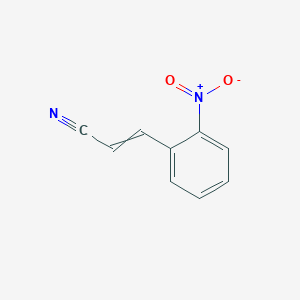

o-Nitrocinnamonitrile (2-nitrocinnamonitrile, C₉H₆N₂O₂) is a nitrile derivative featuring a nitro group at the ortho position of a cinnamyl backbone. The compound is a key intermediate in heterocyclic synthesis, particularly for indole derivatives. For example, heating this compound in triethylorthophosphate at 160°C yields 2-cyanoindole, a valuable scaffold in pharmaceutical chemistry .

Properties

Molecular Formula |

C9H6N2O2 |

|---|---|

Molecular Weight |

174.16 g/mol |

IUPAC Name |

3-(2-nitrophenyl)prop-2-enenitrile |

InChI |

InChI=1S/C9H6N2O2/c10-7-3-5-8-4-1-2-6-9(8)11(12)13/h1-6H |

InChI Key |

PYFAAUHTCQDTSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC#N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-Nitrocinnamonitrile typically involves the nitration of phenylacrylonitrile. One common method is the reaction of 2-nitrobenzaldehyde with malononitrile in the presence of a base, such as piperidine, to form the desired product. The reaction is usually carried out in a solvent like ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where phenylacrylonitrile is treated with nitric acid and sulfuric acid mixtures. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

o-Nitrocinnamonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group.

Oxidation: The acrylonitrile moiety can be oxidized to form carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

Major Products Formed

Reduction: 3-(2-Amino-phenyl)-acrylonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 3-(2-Nitro-phenyl)-acrylic acid.

Scientific Research Applications

o-Nitrocinnamonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development due to its ability to undergo various chemical transformations.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of o-Nitrocinnamonitrile involves its ability to participate in various chemical reactions due to the presence of the nitro and acrylonitrile groups. The nitro group is highly electron-withdrawing, making the phenyl ring more susceptible to nucleophilic attack. The acrylonitrile moiety can undergo polymerization or other reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

o-Azidocinnamonitrile

- Structure : Replaces the nitro group with an azide (-N₃) at the ortho position.

- Synthesis: Reactivity diverges significantly; heating o-azidocinnamonitrile in DMSO at 140°C directly affords 2-cyanoindole in good yield, bypassing intermediates required in the nitro analog’s pathway .

- Applications : Both compounds serve as indole precursors, but o-azidocinnamonitrile operates under milder thermal conditions (140°C vs. 160°C for o-nitrocinnamonitrile), favoring lab-scale synthesis .

6-Amino-5-nitropicolinonitrile

- Structure: A pyridine-based nitrile with nitro and amino substituents at positions 5 and 6, respectively.

- Reactivity: The amino group introduces nucleophilic character, enabling participation in coupling reactions (e.g., Buchwald-Hartwig), unlike this compound, which is electron-deficient due to the nitro group.

- Safety: Classified as hazardous (≤100% concentration), requiring medical consultation upon exposure .

Nicotinonitrile

2-(6-Methoxy-2-naphthyl)acetonitrile

- Structure : A naphthalene-linked nitrile with a methoxy group.

- Electronic Effects : The methoxy group donates electrons via resonance, contrasting with the nitro group’s electron-withdrawing nature in this compound. This difference impacts reactivity in electrophilic substitutions .

Research Findings and Insights

- Synthetic Utility : this compound’s nitro group facilitates cyclization reactions under high temperatures, but its electron-deficient nature limits participation in nucleophilic pathways unless reduced to an amine .

- Safety Considerations: Nitro-containing compounds like this compound may pose explosion risks under decomposition, whereas amino-nitro analogs (e.g., 6-Amino-5-nitropicolinonitrile) require stringent handling due to toxicity .

- Structural Influence : Substituent position and electronic effects dictate reactivity. For instance, ortho-nitro groups in cinnamyl systems enhance ring strain, promoting cyclization over para-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.